molecular formula C10H16O2 B113737 (2E,4E)-2,4-Decadienoic acid CAS No. 30361-33-2

(2E,4E)-2,4-Decadienoic acid

Cat. No. B113737
CAS RN: 30361-33-2
M. Wt: 168.23 g/mol
InChI Key: YKHVVNDSWHSBPA-BLHCBFLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E,4E)-2,4-Decadienoic acid” is a polyunsaturated fatty acid that is decanoic acid (capric acid) which has been dehydrogenated to introduce double bonds with E configuration at positions 2-3 and 4-5 .


Molecular Structure Analysis

The molecular formula of “(2E,4E)-2,4-Decadienoic acid” is C10H16O2. It has a net charge of 0, an average mass of 168.233, and a monoisotopic mass of 168.11503 .

Scientific Research Applications

  • Attractant for Pest Control : The ethyl and methyl esters of (2E,4Z)-2,4-decadienoic acid, found in ripe Bartlett pears, have been identified as attractants for the codling moth larvae. These compounds have potential uses in monitoring and controlling pests in agricultural settings, particularly for walnuts and apples (Knight & Light, 2001).

  • Aroma Recovery in Food Processing : The esters of 2,4-decadienoic acid are crucial for the flavor impact of pears. Research has shown that adsorption on granular activated carbon can effectively extract ethyl-2,4-decadienoate from fruit juice, offering a method for recovering valuable aroma components in food processing (Diban et al., 2007).

  • Biosynthesis Study in Marine Bacteria : An unsaturated fatty acid with an unusual methylation pattern, including (2Z,4E)-3-Methyl-2,4-decadienoic acid, was identified in a marine bacterium. This study contributes to understanding the biosynthetic pathways of unique fatty acids in marine environments (Sharma et al., 2019).

  • Phytotoxicity and Environmental Impact : Studies have investigated the cytotoxicity of marine diatom-derived aldehydes, including 2E,4E-decadienal, on various organisms. This research aids in understanding the ecological impact and potential phytotoxic effects of these compounds (Adolph et al., 2004).

  • Synthesis for Pheromone Research : The synthesis of methyl (2E,4Z)-2,4-decadienoate, a component of the bark beetle's sex pheromone, exemplifies the use of (2E,4E)-2,4-Decadienoic acid derivatives in pheromone research, which is crucial for pest control strategies (Maxim et al., 2003).

  • Flavor Enhancement in Culinary Applications : Research into the enzymatic synthesis of cis-pellitorine, a flavor compound in tarragon, used ethyl 2E,4Z-decadienoate. This work has implications for flavor enhancement in culinary applications (Ley et al., 2004).

properties

IUPAC Name

(2E,4E)-deca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHVVNDSWHSBPA-BLHCBFLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026609
Record name (2E,4E)-2,4-Decadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2,4-Decadienoic acid

CAS RN

30361-33-2, 544-48-9, 92015-76-4
Record name (E,E)-2,4-Decadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30361-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Decadienoic acid, (2E,4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Decadienoic acid, (2E,4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030361332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-2,4-Decadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-2,4-decadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E,4Z)-2,4-decadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DECADIENOIC ACID, (2E,4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ89HQ9GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-2,4-Decadienoic acid
Reactant of Route 2
(2E,4E)-2,4-Decadienoic acid
Reactant of Route 3
Reactant of Route 3
(2E,4E)-2,4-Decadienoic acid
Reactant of Route 4
Reactant of Route 4
(2E,4E)-2,4-Decadienoic acid
Reactant of Route 5
Reactant of Route 5
(2E,4E)-2,4-Decadienoic acid
Reactant of Route 6
Reactant of Route 6
(2E,4E)-2,4-Decadienoic acid

Citations

For This Compound
5
Citations
ZD Dunn, WJ Wever, NJ Economou… - Angewandte …, 2015 - Wiley Online Library
Thiomarinol is a naturally occurring double‐headed antibiotic that is highly potent against methicillin‐resistant Staphylococcus aureus. Its structure comprises two antimicrobial …
Number of citations: 0 onlinelibrary.wiley.com
XW Li, HC Yue, X Wu, Q Guo, JY Tian… - Chemistry & …, 2022 - Wiley Online Library
Three new alkamides, achilleamide B‐D (1–3) along with five known alkamides (4–8) were isolated from the aerial parts of Achillea alpina L. Structures were elucidated by …
Number of citations: 0 onlinelibrary.wiley.com
H Ohigashi, S Nishimuro, K Koshimizu - Bull. Inst. Chem. Res., Kyoto Univ, 1983 - Citeseer
In the course of searching for insecticidal properties of several plant-extracts by using a convenient assay with drosophila larvae,') we found that the extracts of several kinds of spices …
Number of citations: 0 citeseerx.ist.psu.edu
ZD Dunn - 2018 - search.proquest.com
Natural products produced by bacteria have been an excellent source of bioactive small molecules. The diverse structures and bioactivates of natural products make them useful …
Number of citations: 0 search.proquest.com
I Liblikas - 2004 - diva-portal.org
This thesis deals with the synthesis of conjugated dienic and trienic pheromone components-C12-C16 alcohols, acetates and aldehydes and their applications in pheromone …
Number of citations: 0 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.